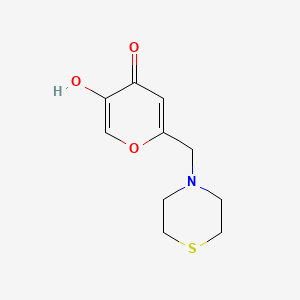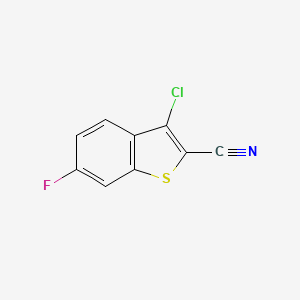
2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroéthyl)pyridine est un dérivé de pyridine fluoré. Les composés fluorés sont connus pour leurs propriétés chimiques et physiques uniques, ce qui les rend précieux dans diverses applications scientifiques et industrielles. La présence d'atomes de fluor dans le composé modifie considérablement sa réactivité et sa stabilité, ce qui en fait un sujet intéressant pour la recherche.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroéthyl)pyridine implique généralement la réaction de 3,5-dichloro-2,4,6-trifluoropyridine ou de 3-chloro-2,4,5,6-tétrafluoropyridine avec du méthylate de sodium. Cette réaction est effectuée en présence d'un catalyseur au palladium (10% Pd/C) et de formiate d'ammonium à 50°C pendant 10 heures . La réaction donne le composé souhaité à haute pureté.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées. l'approche générale consiste à mettre à l'échelle les méthodes de synthèse en laboratoire, à optimiser les conditions de réaction et à garantir la disponibilité de matières premières et de catalyseurs de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroéthyl)pyridine subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, bien que les conditions et les réactifs spécifiques pour ces réactions soient moins documentés.
Réactifs et conditions courants
Réactions de substitution : Le méthylate de sodium est couramment utilisé pour les réactions de substitution impliquant l'atome de chlore.
Oxydation et réduction :
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec le méthylate de sodium donnent des dérivés méthoxy-substitués.
Applications de la recherche scientifique
2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroéthyl)pyridine a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de composés fluorés plus complexes.
Médecine : Les propriétés uniques du composé en font un candidat pour le développement de médicaments, en particulier dans la conception de molécules ayant des propriétés pharmacocinétiques améliorées.
Industrie : Il est utilisé dans le développement de matériaux de pointe, notamment les polymères et les produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action du 2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroéthyl)pyridine n'est pas bien documenté. les composés fluorés exercent généralement leurs effets en interagissant avec des cibles et des voies moléculaires spécifiques. La présence d'atomes de fluor peut améliorer l'affinité de liaison du composé aux protéines et enzymes cibles, modulant ainsi leur activité.
Applications De Recherche Scientifique
2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of advanced materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine is not well-documented. fluorinated compounds generally exert their effects by interacting with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Chloro-5-(trifluorométhyl)pyridine : Une autre pyridine fluorée ayant des propriétés et des applications similaires.
3,5-Dichloro-2,4,6-trifluoropyridine : Un précurseur dans la synthèse du 2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroéthyl)pyridine.
Unicité
2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroéthyl)pyridine est unique en raison de la présence de deux groupes pentafluoroéthyl, qui améliorent considérablement sa stabilité chimique et sa réactivité par rapport aux autres pyridines fluorées. Cela en fait un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C9H2ClF10N |
|---|---|
Poids moléculaire |
349.55 g/mol |
Nom IUPAC |
2-chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C9H2ClF10N/c10-5-1-3(6(11,12)8(15,16)17)4(2-21-5)7(13,14)9(18,19)20/h1-2H |
Clé InChI |
XSQOAYWOEUPTQU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Cl)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12116322.png)

![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12116325.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B12116327.png)



![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}acetohydrazide](/img/structure/B12116334.png)

![6-(4-Bromophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B12116355.png)
![2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12116363.png)
![Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12116397.png)
![Acetic acid, [[4-(4-methoxyphenyl)-6-methyl-2-pyrimidinyl]thio]-](/img/structure/B12116398.png)

